molecular formula C9H10N2O4 B045722 Ethyl 2-amino-6-nitrobenzoate CAS No. 115156-25-7

Ethyl 2-amino-6-nitrobenzoate

Cat. No.: B045722
CAS No.: 115156-25-7
M. Wt: 210.19 g/mol
InChI Key: JJADRTXUDSBDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-nitrobenzoate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes reduction under catalytic or chemical conditions, producing intermediates with distinct reactivities.

Reaction Type Reagents/Conditions Product Key Observations
Catalytic hydrogenationH₂, Pd/C or Raney Ni, pH ≥7 Ethyl 2,6-diaminobenzoateAlkaline conditions prevent lactam formation .
Chemical reductionFe/HCl, SnCl₂, or Na₂S₂O₄Ethyl 2-amino-6-aminobenzoateYields depend on stoichiometry and temperature.

Mechanistic Insight :

  • Nitro-to-amine reduction proceeds via nitroso and hydroxylamine intermediates under acidic conditions.

  • Catalytic hydrogenation at pH ≥7 avoids side reactions, favoring direct amine formation .

Substitution Reactions

The amino group participates in nucleophilic substitutions, while the ester group can undergo transesterification.

Reaction Type Reagents/Conditions Product Applications
AcylationAcetyl chloride, pyridineEthyl 2-acetamido-6-nitrobenzoateProtects amino groups during synthesis.
AlkylationBenzyl bromide, K₂CO₃ Ethyl 2-benzylamino-6-nitrobenzoateIntroduces hydrophobic moieties .
TransesterificationMethanol, H₂SO₄Mthis compoundModifies solubility for downstream use.

Key Findings :

  • Acylation improves stability during subsequent nitration or oxidation steps.

  • Alkylated derivatives show enhanced biological activity in antifungal studies.

Ester Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives.

Condition Reagents Product Yield
Acidic hydrolysisHCl (conc.), reflux2-Amino-6-nitrobenzoic acid75–85%
Basic hydrolysisNaOH, H₂O/EtOHSodium 2-amino-6-nitrobenzoate>90%

Applications :

  • Carboxylic acid derivatives serve as precursors for amide couplings.

  • Hydrolyzed products are intermediates in agrochemical synthesis.

Oxidation Reactions

The amino group oxidizes to nitroso or nitro groups under controlled conditions.

Oxidizing Agent Conditions Product Notes
KMnO₄, H₂SO₄0–5°C, aqueousEthyl 2-nitroso-6-nitrobenzoateUnstable; requires low temp.
H₂O₂, Fe³⁺ catalyst RT, acetic acidEthyl 2-nitro-6-nitrobenzoateRare due to steric hindrance .

Challenges :

  • Over-oxidation risks degrading the aromatic ring.

  • Steric effects from the adjacent nitro group limit efficiency .

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles to specific positions.

Reaction Reagents Position Product
BrominationBr₂, FeBr₃ Position 4Ethyl 2-amino-4-bromo-6-nitrobenzoate
NitrationHNO₃/H₂SO₄ Position 5Ethyl 2-amino-5,6-dinitrobenzoate

Regioselectivity :

  • Amino group directs electrophiles to the para position (C-4) .

  • Nitro group deactivates the ring, limiting further substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-6-nitrobenzoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nitration of a precursor benzoate ester followed by reduction or direct functionalization. For example:

  • Step 1 : Nitration of ethyl 2-aminobenzoate using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 6-position .
  • Step 2 : Catalytic methods, such as ultradispersed natural zeolites, can enhance regioselectivity and reduce by-products. Microwave or ultrasound irradiation may accelerate reaction kinetics and improve yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Analytical techniques like HPLC or TLC monitor intermediate steps .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl (δ ~165 ppm). The amino group (NH₂) may appear as a broad singlet (~δ 5.5 ppm) .
  • IR : Confirm nitro (NO₂) stretches (~1520, 1350 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 210.17 g/mol). Fragmentation patterns validate the nitro and ester groups .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) are ideal due to moderate polarity. Slow cooling (0.5°C/min) promotes crystal formation. Solubility data from handbooks (e.g., Handbook of Aqueous Solubility Data) guide solvent selection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models electron density and frontier orbitals. Key steps:

  • Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.
  • Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., nitration regioselectivity) .
  • Thermochemistry : Validate atomization energies and reaction enthalpies against experimental values (average error ±2.4 kcal/mol) .

Q. How to resolve discrepancies in reported hydrogen-bonding patterns in the crystal structure of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Refine data using SHELXL (SHELX suite) for precise H-bond parameters (distance, angle).
  • Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism. Compare with analogous nitrobenzoates to identify outliers .
  • Dynamic Studies : Variable-temperature XRD or neutron diffraction detects thermal motion effects on H-bond stability .

Q. What strategies address contradictions in solubility data across different studies?

  • Methodological Answer :

  • Standardization : Replicate measurements using IUPAC-recommended protocols (fixed temperature, solvent purity ≥99.9%).
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1 mg balance precision) and statistical significance (p < 0.05) .
  • Data Evaluation : Cross-reference with authoritative databases (PubChem, NIST) and assess source credibility (peer-reviewed journals vs. non-reviewed reports) .

Q. How to design experiments analyzing the compound’s potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Biological Assays : Test antimicrobial activity via disk diffusion (MIC against E. coli, S. aureus). Use positive/negative controls (e.g., ampicillin, DMSO) .
  • Derivatization : Synthesize amide or sulfonamide derivatives to enhance bioavailability. Monitor reactions via LC-MS .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) and compare with structurally similar esters .

Properties

CAS No.

115156-25-7

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl 2-amino-6-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3

InChI Key

JJADRTXUDSBDON-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-amino-6-nitrobenzoic acid (29.2 g, 0.16 mol), diethylsulfate (24.7 g, 0.160 mol) and triethylamine (16.2 g, 0.160 mol) in N-dimethylformamide (250 ml) was stirred at 20-25° for 20 hours. After removing DMF at 60° and 0.2 mm pressure, the residue was flash chromotographed over silica gel and the ethyl ester (10.8 g) eluted first with toluene then with 50% toluene-50% chloroform.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N-dimethylformamide
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.